molecular formula C15H13N5O4 B2929666 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034412-02-5

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2929666
CAS No.: 2034412-02-5
M. Wt: 327.3
InChI Key: POWWKCMWLGYOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic and CNS depressant activity .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . The chemical structure of the synthesized compounds was confirmed on the basis of analytical and spectral data .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and involves several functional groups. The IR spectra of the synthesized compounds showed the absence of the cyano and amino groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines are complex and involve several steps. The reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours afforded the desired compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines are influenced by their complex molecular structure. The IR spectra of the synthesized compounds showed the absence of the cyano and amino groups, indicating their chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds within the same structural family, such as 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds to act against bacterial strains, indicating their relevance in the development of new antibiotics (Kostenko et al., 2008; Abdel-rahman et al., 2002).

Anticancer and Anti-inflammatory Applications

Research on pyrazolopyrimidines and related derivatives has shown that these compounds possess significant anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Role in Synthesis of Complex Heterocyclic Compounds

The structural framework of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These synthetic approaches allow for the creation of novel compounds with potential therapeutic applications, further expanding the utility of this chemical class in medicinal chemistry (El-Meligie et al., 2020).

Antioxidant Activities

Some derivatives have been synthesized and tested for their antioxidant activities, providing a basis for the development of new compounds with potential use as antioxidants (Rambabu et al., 2021).

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is attributed to inhibition of dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and cytotoxic agents .

Safety and Hazards

Pyrido[2,3-d]pyrimidines showed excellent anti-microbial activities against all the tested bacteria and fungi compared to the reference drugs. Furthermore, they exhibited a high safety profile in cytotoxicity tests .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-11-4-3-9(8-18-11)13(22)17-6-7-20-14(23)10-2-1-5-16-12(10)19-15(20)24/h1-5,8H,6-7H2,(H,17,22)(H,18,21)(H,16,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWKCMWLGYOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C=C3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.